氯甲酚

描述

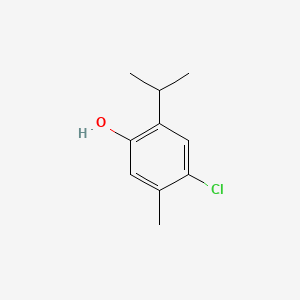

Chlorothymol, also known as 4-Chloro-2-isopropyl-5-methylphenol, is a derivative of thymol . It is used as a disinfectant and is found in several products, including veterinary use products . It is also used in the treatment of otitis externa and nasal congestion .

Synthesis Analysis

Chlorothymol can be synthesized biologically from thymol using a natural chloroperoxidase . This process initiates the synthesis of chlorothymol under very benign conditions . The synthetic procedure is being further optimized to enable large-scale synthesis of chlorothymol .Molecular Structure Analysis

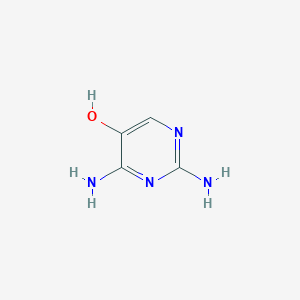

The molecular formula of Chlorothymol is C10H13ClO . It has a molecular weight of 184.66 .Chemical Reactions Analysis

The conversion of thymol and carvacrol into antimicrobials by (electro)enzymatic halogenation was investigated, using a chloroperoxidase (CPO) catalyzed process . This process enables the biotechnological production of chlorothymol .科学研究应用

Specific Scientific Field

Pharmacology and Drug Discovery

Summary of the Application

4-Chlorothymol has been found to exert antiplasmodial activity, impeding the redox defense system in Plasmodium falciparum . This is particularly significant as malaria remains a major health concern, especially in tropical countries .

Methods of Application or Experimental Procedures

The antiplasmodial activity of thymol derivatives was evaluated against chloroquine-sensitive (NF-54) and -resistant (K1) strains of Plasmodium falciparum . Among the thymol derivatives tested, 4-chlorothymol showed potential activity against both sensitive and resistant strains of P. falciparum .

Results or Outcomes

4-Chlorothymol was found to increase the reactive oxygen species and reactive nitrogen species level . Furthermore, 4-chlorothymol could perturb the redox balance by modulating the enzyme activity of GST and GR . 4-Chlorothymol also showed synergy with chloroquine against chloroquine-resistant P. falciparum . In in vivo assays, 4-chlorothymol was found to significantly suppress the parasitemia and increase the mean survival time .

Antimicrobial Activity

Specific Scientific Field

Summary of the Application

4-Chlorothymol has been found to have significant antimicrobial activities . It was found to be most active against Staphylococcus aureus and Staphylococcus epidermis at a concentration of 12.5 and 25 ppm, respectively .

Methods of Application or Experimental Procedures

Different halogenated thymol derivatives were synthesized and their antibacterial and antifungal activities were tested . Among the different derivatives tested, 4-chlorothymol was found to be the most active .

Results or Outcomes

4-Chlorothymol was found to be most active against Staphylococcus aureus and Staphylococcus epidermis at a concentration of 12.5 and 25 ppm, respectively .

Biological Synthesis

Specific Scientific Field

Biochemistry and Biotechnology

Summary of the Application

Chlorothymol has been synthesized biologically, which could make this compound even more attractive for consumer products . This approach uses a natural chloroperoxidase which initiates the synthesis of chlorothymol (and other, potentially even more potent compounds) under very benign conditions .

Methods of Application or Experimental Procedures

A biological route for the synthesis of chlorothymol has been developed . This approach uses a natural chloroperoxidase which initiates the synthesis of chlorothymol under very benign conditions .

Results or Outcomes

The synthetic procedure is being further optimized to eventually enable k-scale synthesis of chlorothymol at the lab-scale . The next step for the researcher is to set up a start-up company based on this research .

Antifungal Activity

Specific Scientific Field

Summary of the Application

4-Chlorothymol has been found to have significant antifungal activities . It was found to be more active than thymol against Candida albicans .

Methods of Application or Experimental Procedures

Different halogenated thymol derivatives were synthesized and their antifungal activities were tested . Among the different derivatives tested, 4-chlorothymol was found to be the most active .

Results or Outcomes

4-Chlorothymol at a concentration of 100 ppm was found to be six times, 2.5 times and over almost two times more active than thymol against different strains of Candida albicans .

Biofilm Prevention

Specific Scientific Field

Summary of the Application

4-Chloro-2-isopropyl-5-methylphenol (chlorothymol) has been found to have antimicrobial activity against MRSA and it also prevents biofilm formation .

安全和危害

未来方向

Chlorothymol has shown potential as an antimalarial agent, which may also be effective in combination with existing antiplasmodial drugs against chloroquine-resistant P. falciparum infection . In addition, a biological route for the synthesis of chlorothymol has been developed, which may make this compound even more attractive for consumer products .

属性

IUPAC Name |

4-chloro-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZXVMNBUMVKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041547 | |

| Record name | 6-Chlorothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorothymol | |

CAS RN |

89-68-9 | |

| Record name | Chlorothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothymol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chlorothymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorothymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHYMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ25TI0CVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

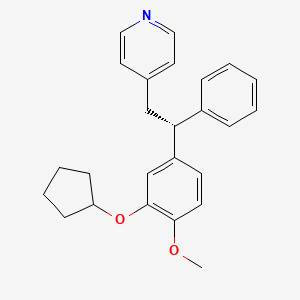

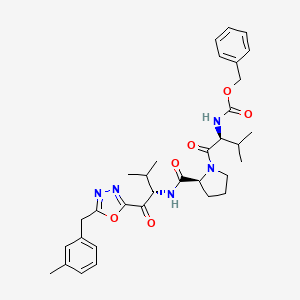

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)

![6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668765.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)